N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine
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Overview
Description
N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine is a complex organic compound characterized by its triazine core and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of Cyclohexyl Groups: The cyclohexyl groups are attached through nucleophilic substitution reactions, where cyclohexylamine reacts with the triazine core.
Formation of Phenoxy Groups: The phenoxy groups are introduced through etherification reactions, typically involving phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are common for substitution reactions.
Major Products
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Substituted Triazines: Various substituted triazines can be formed depending on the reagents used in substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Science: It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents:
Industry
Material Science: Used in the development of advanced materials with specific properties, such as high thermal resistance and mechanical strength.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the triazine core can engage in various binding interactions. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexyl-4,6-diamino-1,3,5-triazine: Similar triazine core but lacks the nitrophenoxy groups.
4,6-Bis(4-nitrophenoxy)-1,3,5-triazine: Lacks the cyclohexyl groups, affecting its solubility and reactivity.
Uniqueness
N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine is unique due to its combination of cyclohexyl, nitrophenoxy, and triazine groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
136259-45-5 |
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Molecular Formula |
C27H30N6O6 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H30N6O6/c34-32(35)21-11-15-23(16-12-21)38-26-28-25(29-27(30-26)39-24-17-13-22(14-18-24)33(36)37)31(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h11-20H,1-10H2 |
InChI Key |
VABSTPJRANRHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C3=NC(=NC(=N3)OC4=CC=C(C=C4)[N+](=O)[O-])OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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